2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene
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Overview
Description
2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with a dimethylocta-dienyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylocta-dienyl Group: This step often involves a Grignard reaction or a similar organometallic coupling reaction to attach the dimethylocta-dienyl group to the cyclohexene ring.
Methylation: The final step involves the methylation of the cyclohexene ring to introduce the three methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert double bonds to single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,7-Dimethylocta-2,4-dien-1-yl)-1,3,3-trimethylcyclohexene
- 2-(3,7-Dimethylocta-3,5-dien-1-yl)-1,3,3-trimethylcyclohexene
Uniqueness
2-(3,7-Dimethylocta-3,4-dien-1-yl)-1,3,3-trimethylcyclohexene is unique due to the specific positioning of its double bonds and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
InChI |
InChI=1S/C19H32/c1-15(2)9-7-10-16(3)12-13-18-17(4)11-8-14-19(18,5)6/h7,15H,8-9,11-14H2,1-6H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRTNQYXZYRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=C=CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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